

physical and chemical properties of 4-Bromo-1,2-dimethylcyclohexane

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Compound of Interest

Compound Name: 4-Bromo-1,2-dimethylcyclohexane

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An In-depth Technical Guide to **4-Bromo-1,2-dimethylcyclohexane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and stereochemical properties of **4-Bromo-1,2-dimethylcyclohexane** ($C_8H_{15}Br$). The document covers key identifiers, computed physical data, characteristic chemical reactivity including substitution and elimination pathways, and a detailed analysis of its complex stereoisomerism. Representative experimental protocols for synthesis and purification are presented, alongside visualizations of logical relationships and reaction mechanisms to facilitate a deeper understanding of this versatile synthetic intermediate.

General Information and Physical Properties

4-Bromo-1,2-dimethylcyclohexane is a halogenated cycloalkane, notable for its applications as an intermediate in organic synthesis.^[1] Its structure, featuring a cyclohexane ring with two methyl groups and a bromine substituent, gives rise to significant stereochemical complexity, which in turn governs its reactivity.^[1]

Compound Identification

The fundamental identifiers for **4-Bromo-1,2-dimethylcyclohexane** are summarized below.

| Identifier | Value | Reference |
|-------------------|-----------------------------------|-----------------------------------------|
| IUPAC Name | 4-bromo-1,2-dimethylcyclohexane | [1] [2] |
| Molecular Formula | C ₈ H ₁₅ Br | [1] [2] |
| Molecular Weight | 191.11 g/mol | [1] [2] |
| Canonical SMILES | CC1CCC(CC1C)Br | [1] [2] |
| InChI Key | OXCPCCCLGUDBVKI-UHFFFAOYSA-N | [1] [2] |

Computed Physical Properties

Experimental physical data for **4-Bromo-1,2-dimethylcyclohexane** is not readily available in public literature. The following table presents computed properties which can serve as estimations for handling and reaction planning.

| Property | Computed Value | Reference |
|--------------------------------|------------------|---------------------|
| XLogP3 | 3.5 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 0 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 190.03571 Da | [2] |
| Topological Polar Surface Area | 0 Å ² | [2] |
| Heavy Atom Count | 9 | [2] |

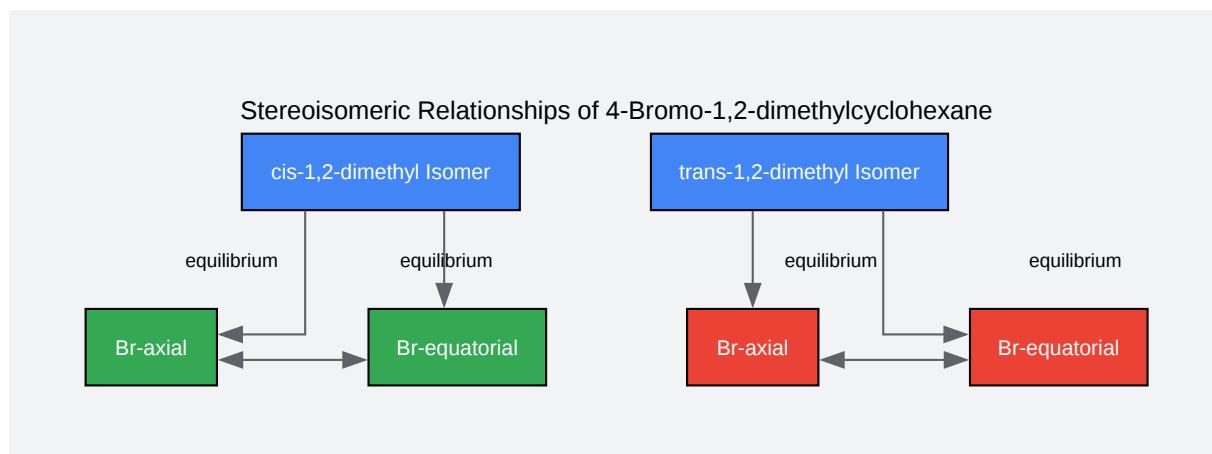
Stereochemistry

The stereochemistry of **4-Bromo-1,2-dimethylcyclohexane** is complex, involving both geometric (cis/trans) isomerism and conformational isomerism. The relative positions of the two

methyl groups define the cis/trans isomers, while the chair conformations dictate the axial or equatorial positions of all three substituents.

- Geometric Isomers: The relationship between the two methyl groups (on carbons 1 and 2) can be cis (on the same face of the ring) or trans (on opposite faces).
- Conformational Isomers: Each geometric isomer exists as an equilibrium of two chair conformations. The stability of a given conformer is influenced by the steric strain arising from axial substituents. For instance, the cis-isomer will have one methyl group axial and one equatorial in its chair conformations.^[1] The bromine at C-4 can be either axial or equatorial, leading to different energy profiles.

The logical relationship between the primary stereoisomers and their chair conformers is illustrated below.



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Caption: Relationship between geometric isomers and their respective chair conformers.

Chemical Properties and Reactivity

As a secondary alkyl halide, **4-Bromo-1,2-dimethylcyclohexane** undergoes reactions typical of this class, primarily nucleophilic substitution and elimination. The specific pathway and

product distribution are influenced by reaction conditions, solvent, and the compound's stereochemistry.^[1]

Nucleophilic Substitution (S_n1/S_n2)

The bromine atom can be displaced by a variety of nucleophiles (e.g., OH⁻, CN⁻, NH₃) to form substituted cyclohexanes.^{[1][3]}

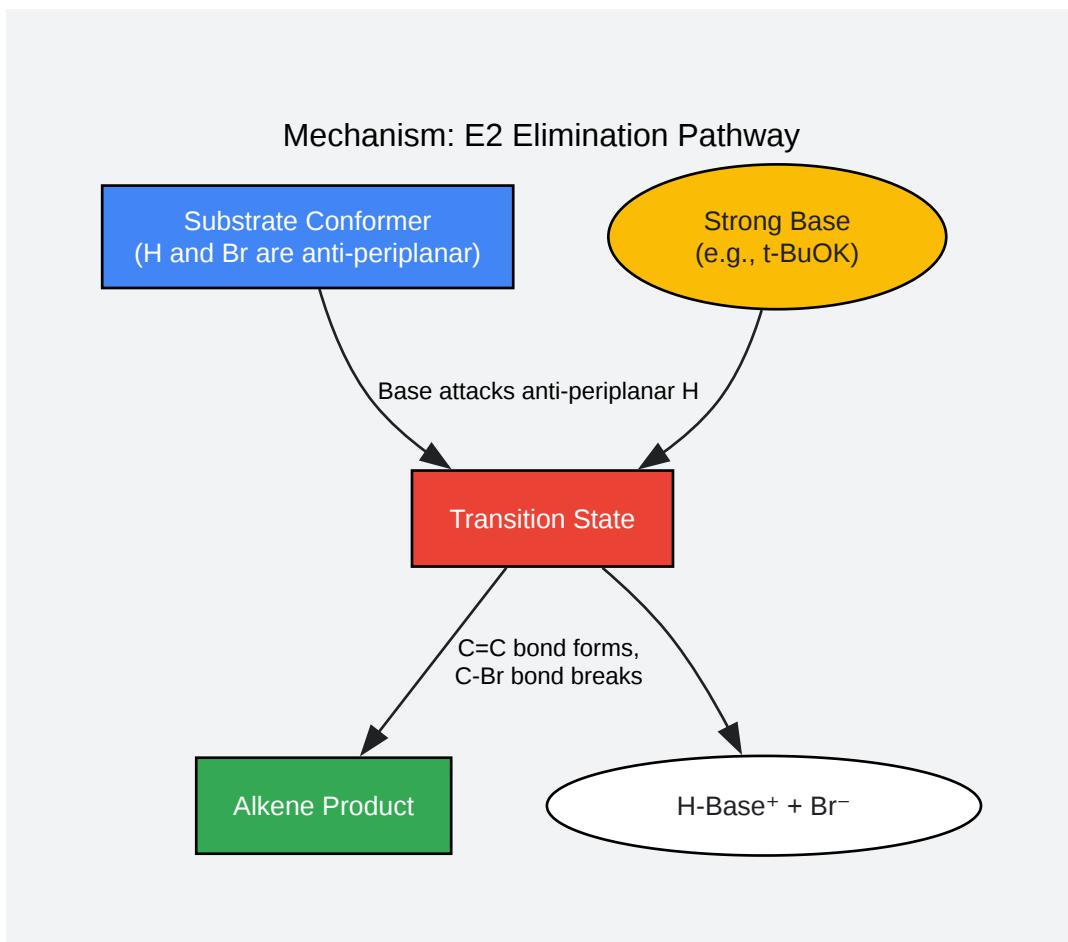
- S_n2 Mechanism: Favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. This reaction proceeds with an inversion of stereochemistry at the carbon center.
- S_n1 Mechanism: Favored by weak nucleophiles and polar protic solvents (e.g., methanol, water).^[1] It proceeds through a carbocation intermediate.

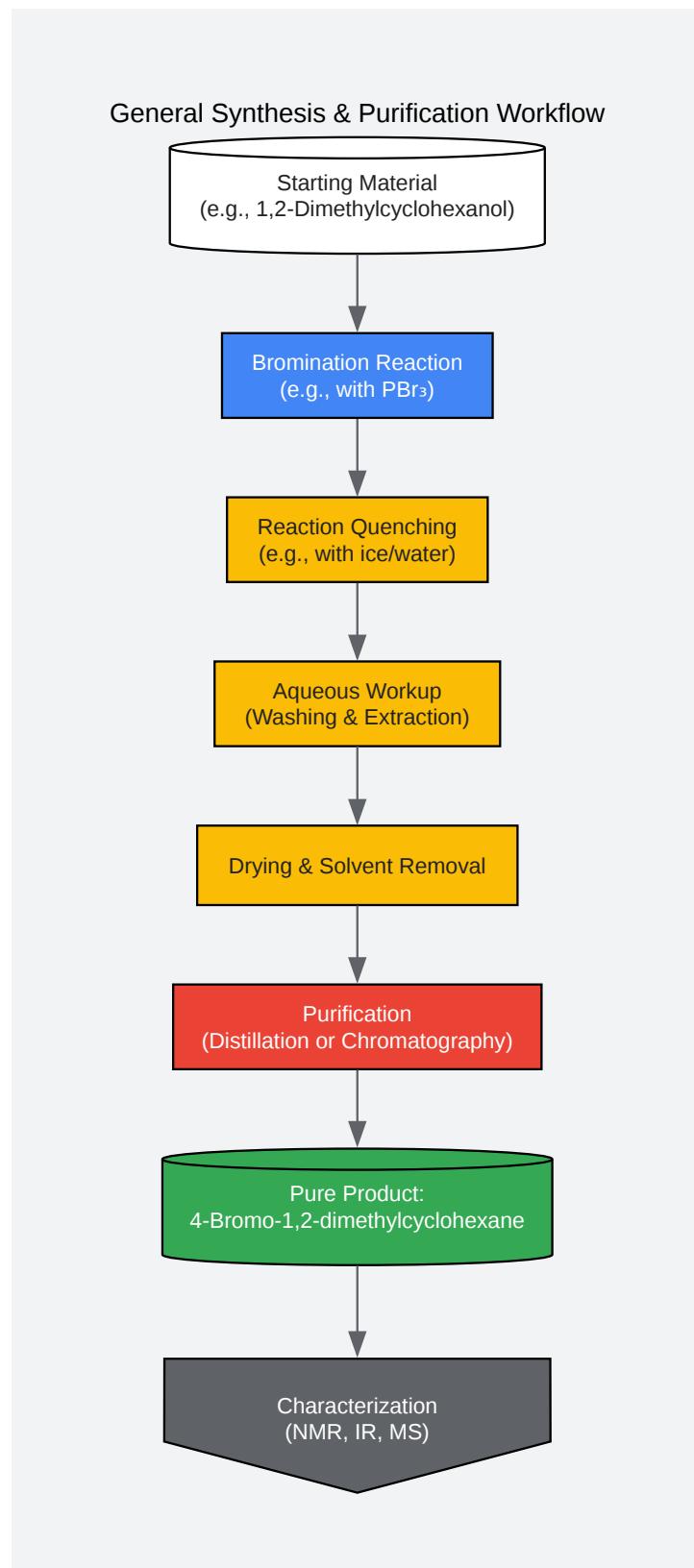
Elimination Reactions (E1/E2)

Under basic conditions, **4-Bromo-1,2-dimethylcyclohexane** can undergo dehydrobromination to form an alkene.^{[1][4]}

- E2 Mechanism: Requires a strong, bulky base (e.g., potassium tert-butoxide) and a specific stereochemical arrangement. For the reaction to occur, a proton on a carbon adjacent to the C-Br bond must be anti-periplanar to the bromine atom. This means both the proton and the bromine must be in axial positions on opposite sides of the ring.^{[5][6]} If the most stable conformer does not meet this requirement, the E2 reaction will be slow or may not occur at all.^[6]

The diagram below illustrates the critical anti-periplanar requirement for an E2 elimination reaction.





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